L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine is a peptide compound composed of six amino acids: L-cysteine, L-lysine, L-alanine, and L-valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using TFA (trifluoroacetic acid), exposing the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are used to isolate the desired peptide from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in L-cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous solutions.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.
Industrial: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine involves its ability to form disulfide bonds through the oxidation of thiol groups in L-cysteine residues. These disulfide bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. Additionally, the peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid side chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-L-alanyl-L-valyl-L-valyl-L-cysteine: Lacks the lysine residue, which may affect its solubility and interaction with other molecules.
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-cysteine: Missing one valine residue, potentially altering its structural stability and reactivity.
Uniqueness
L-Cysteinyl-L-lysyl-L-alanyl-L-valyl-L-valyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
651706-35-3 |
---|---|
Molekularformel |
C25H47N7O7S2 |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C25H47N7O7S2/c1-12(2)18(23(36)30-17(11-41)25(38)39)32-24(37)19(13(3)4)31-20(33)14(5)28-22(35)16(8-6-7-9-26)29-21(34)15(27)10-40/h12-19,40-41H,6-11,26-27H2,1-5H3,(H,28,35)(H,29,34)(H,30,36)(H,31,33)(H,32,37)(H,38,39)/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
UCVARWVDZKYKKX-DYKIIFRCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.